6-(Chloromethyl)uracil
Overview
Description
6-(Chloromethyl)uracil (6CMU) is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The chloromethyl group at the 6th position distinguishes it from the parent uracil molecule and imparts unique physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of 6CMU and related compounds involves various chemical reactions. For instance, 6CMU can be synthesized by the reaction of 6-chlorouracil with appropriate reagents. A series of 6-(Arylthio)uracils, which are structurally related to 6CMU, have been prepared via condensation of 6-chlorouracil with thiophenol derivatives . Additionally, the synthesis of poly-6-(acryloyloxymethyl)uracil, a polymer derivative of 6CMU, has been achieved through radical-catalyzed polymerization .
Molecular Structure Analysis
The molecular structure of 6CMU has been characterized using single crystal X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the molecule. The classical geometry analyses of intermolecular interactions have been supported by Hirshfeld surface analysis, which helps in understanding the spatial distribution of electron density and potential interaction sites .
Chemical Reactions Analysis
6CMU and its derivatives participate in various chemical reactions. For example, 6CMU can undergo nucleophilic attack to produce di-substituted uracil derivatives . The reactivity of the chloromethyl group allows for further functionalization and the creation of more complex molecules, which can be useful in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6CMU have been studied using a combination of experimental techniques and theoretical calculations. Vibrational spectroscopies, such as FT-IR and Raman, along with NMR spectroscopy, have been employed to investigate the molecule's properties. Theoretical calculations using density functional theory (DFT) have provided insights into the vibrational wavenumbers, NMR chemical shifts, and UV-Vis parameters. These studies are crucial for understanding the behavior of 6CMU in various environments and for predicting its reactivity .
Scientific Research Applications
1. Structural and Spectroscopic Analysis
Öztürk (2019) conducted a detailed study on the structural, spectroscopic, and electronic features of 6-(Chloromethyl)uracil (6CMU) using various techniques like X-ray diffraction, NMR, UV-Vis, and vibrational spectroscopies. This research provided insights into the intermolecular interactions, molecular geometry, vibrational wavenumbers, and electronic transitions of 6CMU (Öztürk, 2019).
2. Synthesis and Bioactivity Studies
Research by El-Essawy et al. (2003) involved synthesizing 6-(2-Phenylethyl) and 6-cyclohexyl 5-cyanouracils, which were then reacted with chloromethyl ethyl ether. This led to the creation of new uracil analogues, contributing to the understanding of uracil-based compounds in biochemical contexts (El-Essawy et al., 2003).
3. Investigation of Tautomeric Forms
Shukla and Leszczynski (2002) conducted a quantum chemical investigation to study the molecular geometry and electronic spectra of uracil tautomers and their anions. This research contributed to the understanding of phototautomerism in uracil, which is closely related to 6-(Chloromethyl)uracil (Shukla & Leszczynski, 2002).
4. Synthesis of Graft Polymers
Brahme and Smith (1984) synthesized poly-6-(acryloyloxymethyl)uracil and further explored the reaction of 6-chloromethyluracil with polyacrylic acids. This study contributed to the development of polymers with pendant uraciles, expanding the understanding of uracil's applications in polymer science (Brahme & Smith, 1984).
5. Molecular Structure Analysis
Yang and Rodgers (2004) explored the influence of halogenation on the properties of uracil and its interactions with alkali metal ions. Their work is significant for understanding the modified properties of halogenated uracil compounds, such as 6-(Chloromethyl)uracil (Yang & Rodgers, 2004).
Safety And Hazards
6-(Chloromethyl)uracil is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXBAPEXBTNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066387 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)uracil | |
CAS RN |
18592-13-7 | |
Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(chloromethyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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